molecular formula C6H4ClN3 B1390503 6-chloro-1H-pyrazolo[3,4-b]pyridine CAS No. 63725-51-9

6-chloro-1H-pyrazolo[3,4-b]pyridine

Numéro de catalogue B1390503
Numéro CAS: 63725-51-9
Poids moléculaire: 153.57 g/mol
Clé InChI: NWYLBGYCSAJFCB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Chloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound . It has a molecular weight of 153.57 . This compound is solid in its physical form .


Synthesis Analysis

1H-Pyrazolo[3,4-b]pyridines, including 6-chloro-1H-pyrazolo[3,4-b]pyridine, can be synthesized from both a preformed pyrazole or pyridine . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They are members of the family of pyrazolopyridines formed by five congeners, which are the possible fusions of a pyrazole and a pyridine ring .


Physical And Chemical Properties Analysis

6-Chloro-1H-pyrazolo[3,4-b]pyridine is a solid compound . It has a molecular weight of 153.57 . The storage temperature for this compound is at room temperature .

Applications De Recherche Scientifique

  • Biomedical Applications

    • Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have been described in more than 5500 references, including 2400 patents . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
    • The compounds have been studied for their biological activity, with a focus on their substitution pattern and synthesis .
    • The methods used for their synthesis often start from a preformed pyrazole or pyridine .
    • The results of these studies have shown that these compounds have a wide range of pharmacological properties .
  • Synthesis of Derivatives

    • Comprehensive data reported from 2017 to 2021 have systematized the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
    • The methods for synthesis are organized according to the method to assemble the pyrazolopyridine system, and their advantages and drawbacks are considered .
    • The results of these studies have contributed to the development of new synthetic strategies for these compounds .
  • PPARα Activation

    • 1H-pyrazolo-[3,4-b]pyridine has been used as a skeleton of PPARα agonists .
    • The methods of application involve the design of molecules for treating dyslipidemia .
    • The results have provided insight into the design of molecules for treating dyslipidemia .
  • Design and Synthesis of Novel Pleuromutilin Derivatives

    • 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino side chain has been used in the design and synthesis of novel pleuromutilin derivatives .
    • The methods of application involve the design and synthesis of these derivatives .
    • The results of these studies have contributed to the development of new pleuromutilin derivatives .
  • Antiviral and Analgesic Activity

    • 1H-pyrazolo[3,4-d]pyrimidines, a group that includes 6-chloro-1H-pyrazolo[3,4-b]pyridine, have been studied for their antiviral and analgesic activity .
    • The methods of application involve the design and synthesis of these compounds .
    • The results of these studies have contributed to the development of new antiviral and analgesic drugs .
  • Treatment of Male Erectile Dysfunction and Hyperuricemia

    • 1H-pyrazolo[3,4-d]pyrimidines have also been used in the treatment of male erectile dysfunction and hyperuricemia .
    • The methods of application involve the design and synthesis of these compounds .
    • The results of these studies have contributed to the development of new drugs for the treatment of these conditions .
  • Anxiolytic Drugs

    • Pyrazolo[3,4-b]pyridine derivatives have been studied as part of anxiolytic drugs such as cartazolate, tracazolate, and etazolate .
    • The methods of application involve the design and synthesis of these compounds .
    • The results of these studies have contributed to the development of new anxiolytic drugs .
  • Treatment of Pulmonary Hypertension

    • Pyrazolo[3,4-b]pyridine has been used in the treatment of pulmonary hypertension .
    • The methods of application involve the design of molecules for treating this condition .
    • The results have provided insight into the design of molecules for treating pulmonary hypertension .

Safety And Hazards

The safety information for 6-chloro-1H-pyrazolo[3,4-b]pyridine indicates that it is a compound with some hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, H319, H332, H335 .

Propriétés

IUPAC Name

6-chloro-1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-2-1-4-3-8-10-6(4)9-5/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYLBGYCSAJFCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670279
Record name 6-Chloro-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-1H-pyrazolo[3,4-b]pyridine

CAS RN

63725-51-9
Record name 6-Chloro-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-1h-pyrazolo[3,4-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2,6-dichloro-3-formylpyridine (0.89 mmol, 1 eq.) in 3 ml THF was added hydrazine (1.06 mmol, 1.2 eq.) at rt. The resultant solution was heated at 120° C. in sealed tube for overnight. The solvent was removed in vacuo, and the residue was dry loaded on silica gel column. Purification by silica gel chromatography provide 29.5 mg final product: HPLC retention time=2.17 minutes (Agilent Zorbax SB-C18, 2.1×50 mm, 5μ, 35° C.) using 1 ml/min flow rate, a 2.5 minute gradient of 0% to 100% B with a 1.1 minute wash at 100% B (A=0.1% formic acid/5% acetonitrile/94.9% water, B=0.1% formic acid/5% water/94.9% acetonitrile); MS (ES) M+H expect=154.0. found=154.0.
Quantity
0.89 mmol
Type
reactant
Reaction Step One
Quantity
1.06 mmol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-chloro-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 3
6-chloro-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 4
6-chloro-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
6-chloro-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
6-chloro-1H-pyrazolo[3,4-b]pyridine

Citations

For This Compound
3
Citations
JP Jasinski, M Akkurt, SK Mohamed… - Acta Crystallographica …, 2015 - scripts.iucr.org
In the title compound, C17H17N5, the dihedral angle between the 1H-pyrazolo[3,4-b]pyridine ring system (rms deviation = 0.001 Å) and the attached phenyl group is 2.56 (6). The …
Number of citations: 1 scripts.iucr.org
J Fournier, X Yan, AT Tran, RL Grange… - … Process Research & …, 2020 - ACS Publications
AB680 is a highly potent CD73 small molecule inhibitor discovered and developed by Arcus Biosciences, currently in clinical trials for the treatment of pancreatic cancer. Here, we report …
Number of citations: 4 pubs.acs.org
JP Jasinski, M Akkurt, SK Mohamed, HHM Abdu-Allahe… - academia.edu
In the title compound, C17H17N5, the dihedral angle between the 1H-pyrazolo [3, 4-b] pyridine ring system (rms deviation= 0.001 A) and the attached phenyl group is 2.56 (6). The …
Number of citations: 2 www.academia.edu

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.